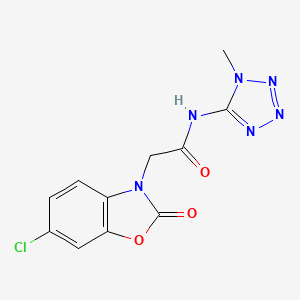![molecular formula C9H15N5O2S B11050990 Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]-](/img/structure/B11050990.png)
Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]-: is a complex organic compound that features a morpholine ring substituted with a 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]- typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach, which involves the reaction of an azide with an alkyne.
Thioether Formation: The tetrazole derivative is then reacted with a thiol to form the thioether linkage.
Morpholine Substitution: The final step involves the substitution of the morpholine ring with the thioether-tetrazole derivative under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the carbonyl group in the oxopropyl chain.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The tetrazole moiety can act as a bioisostere for carboxylic acids, making the compound a potential enzyme inhibitor.
Drug Design: Its unique structure allows for the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Anticancer Agents: It can be used in the design of anticancer drugs that target specific molecular pathways.
Industry:
Corrosion Inhibitors: The compound can be used as a corrosion inhibitor in industrial applications.
Surfactants: It can be used in the formulation of surfactants for various applications.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]- involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. The thioether linkage can interact with metal ions, making the compound a potential chelating agent. The morpholine ring can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds:
- Morpholine, 4-methyl-
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline]
Uniqueness:
- Structural Complexity: The presence of the tetrazole and thioether moieties makes Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]- structurally more complex compared to similar compounds.
- Versatility: Its ability to participate in various chemical reactions and its potential applications in multiple fields highlight its versatility.
- Bioisosterism: The tetrazole moiety provides unique bioisosteric properties that are not present in other similar compounds.
Propiedades
Fórmula molecular |
C9H15N5O2S |
|---|---|
Peso molecular |
257.32 g/mol |
Nombre IUPAC |
3-(1-methyltetrazol-5-yl)sulfanyl-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C9H15N5O2S/c1-13-9(10-11-12-13)17-7-2-8(15)14-3-5-16-6-4-14/h2-7H2,1H3 |
Clave InChI |
WQISIWRMYNVZJD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=N1)SCCC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050907.png)


![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11050931.png)
![N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B11050936.png)
![6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11050941.png)
![N~2~-Benzyl-4-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11050946.png)

![2-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11050958.png)

![2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline](/img/structure/B11050968.png)

![6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050976.png)
![2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11050984.png)